1-Bromo-1-(3-(bromomethyl)-2-mercaptophenyl)propan-2-one, also known by its Chemical Abstracts Service (CAS) number 1806478-67-0, is a chemical compound classified as a bromo derivative of a ketone. The compound has garnered interest in various fields of chemical research due to its unique structural properties and potential applications.
The synthesis of 1-Bromo-1-(3-(bromomethyl)-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of mercaptophenyl derivatives followed by the introduction of the propanone moiety through acylation reactions.
The synthesis may proceed through the following steps:
The molecular structure of 1-Bromo-1-(3-(bromomethyl)-2-mercaptophenyl)propan-2-one features:
The structural representation can be described using the SMILES notation: CC(=O)C(CBr)(C(=O)c1cccc(SH)c1) which illustrates the connectivity of atoms within the molecule .
1-Bromo-1-(3-(bromomethyl)-2-mercaptophenyl)propan-2-one can participate in various chemical reactions:
These reactions are facilitated by the presence of electron-withdrawing groups in the aromatic system, which stabilize negative charges during nucleophilic attack.
The mechanism of action for this compound largely depends on its reactivity profile. In nucleophilic substitution reactions, the process typically involves:
Kinetic studies may reveal that these reactions follow second-order kinetics due to the involvement of both reactants in the rate-determining step.
1-Bromo-1-(3-(bromomethyl)-2-mercaptophenyl)propan-2-one exhibits several notable physical properties:
The compound's chemical properties include:
1-Bromo-1-(3-(bromomethyl)-2-mercaptophenyl)propan-2-one has potential applications in:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8